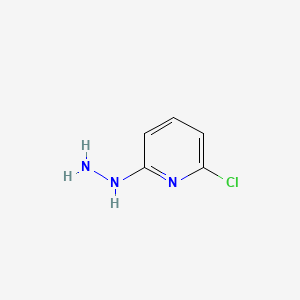

2-Chloro-6-hydrazinopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266156. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSPKIAXHZROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313076 | |

| Record name | 2-Chloro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5193-03-3 | |

| Record name | 5193-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-hydrazinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-hydrazinopyridine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinopyridine is a pivotal heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a reactive hydrazino group and a displaceable chloro substituent, renders it a versatile precursor for the synthesis of a diverse array of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its significant applications in drug development, particularly in the generation of kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis of derivatives and diagrams of relevant signaling pathways are presented to facilitate further research and application.

Chemical Structure and Properties

This compound, with the CAS number 5193-03-3, is a pyridine derivative featuring a chlorine atom at the 2-position and a hydrazino group at the 6-position.[1][2][3] This arrangement of functional groups is key to its reactivity and utility as a synthetic intermediate.

Chemical Structure:

The presence of the electron-withdrawing pyridine nitrogen and the chloro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution. Simultaneously, the hydrazino group offers a potent nucleophilic site for reactions such as condensation and cyclization.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| CAS Number | 5193-03-3 | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 118-122 °C | [4] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents like methanol and ethanol. | [5] |

| ¹H NMR | Peaks corresponding to aromatic protons and NH protons of the hydrazino group are expected. | [1] |

| ¹³C NMR | Signals for the five carbon atoms of the pyridine ring are expected. | [1] |

| IR Spectroscopy (cm⁻¹) | N-H stretching (3100-3400), C=C and C=N stretching (1400-1600), C-Cl stretching (lower frequency). | [1] |

| Mass Spectrometry | [M+H]⁺ peak expected at m/z 144.0323. | [6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2,6-dichloropyridine with hydrazine hydrate.[5]

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

Materials:

-

2,6-Dichloropyridine

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Water

Procedure:

-

Dissolve 2,6-dichloropyridine (e.g., 2 g) in methanol (e.g., 60 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

-

Add hydrazine hydrate (e.g., 10 mL of 80% solution) to the solution.[5]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 3 days), followed by refluxing for several days (e.g., 10 days) to ensure complete reaction.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[5]

-

Take up the residue in a minimal amount of methanol and then remove the solvent again by rotary evaporation.[5]

-

Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.[5]

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of compounds that bind to multiple biological targets.[1] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

A particularly important application is the synthesis of hydrazone derivatives, which have demonstrated significant potential as anticancer agents.[1] These compounds are often investigated as inhibitors of various protein kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1]

Synthesis of Bioactive Hydrazone Derivatives: An Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of a hydrazone derivative starting from this compound.

Caption: General workflow for synthesizing and evaluating a hydrazone derivative.

Detailed Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol describes the synthesis of a hydrazone derivative by reacting this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Add the substituted aromatic aldehyde (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).

Role as a Kinase Inhibitor Precursor and Relevant Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several kinases involved in cancer cell proliferation and survival.[1] The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer drugs. A hypothetical inhibitor derived from this compound would block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling.

Caption: EGFR signaling pathway and inhibition by a this compound derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its dual reactivity allows for the construction of complex molecular architectures, particularly hydrazone derivatives that have shown promise as kinase inhibitors in anticancer drug discovery. The synthetic protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the development of new and more effective therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of potent drug candidates for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-6-hydrazinopyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Chloro-6-hydrazinopyridine from 2,6-dichloropyridine, a critical intermediate in the development of various pharmaceutical compounds. The document outlines detailed experimental protocols, presents key quantitative data, and illustrates the relevant chemical transformations and biological pathways.

Introduction

This compound is a key building block in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive chlorine atom and a nucleophilic hydrazine moiety, allows for sequential and regioselective modifications. This versatility makes it an important intermediate in the preparation of compounds with significant biological activities, including pyrazolo[1,5-a]pyrimidines and triazolopyridines, which have been investigated as inhibitors of various protein kinases and other enzymes implicated in diseases such as cancer and inflammation.

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,6-dichloropyridine with hydrazine. The reaction conditions can be modulated to favor the mono-substituted product over the di-substituted byproduct.

Synthesis of this compound

The primary method for synthesizing this compound is the hydrazinolysis of 2,6-dichloropyridine. The reaction involves the direct displacement of a chloride ion by hydrazine.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound from 2,6-dichloropyridine.

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Dichloropyridine | 2.0 g (13.5 mmol) | [1] |

| Hydrazine Hydrate (80%) | 10 mL | [1] |

| Solvent | ||

| Methanol | 60 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room temperature, then reflux | [1] |

| Time | 3 days at RT, then 10 days reflux | [1] |

| Product | ||

| This compound | 0.25 g | [1] |

| Yield | 14% | Calculated from[1] |

Note: Yields can vary significantly based on reaction conditions, stoichiometry, and purification methods.

Detailed Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Equipment

-

Reactants: 2,6-Dichloropyridine, Hydrazine hydrate (80% in water)

-

Solvent: Methanol or Ethanol

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, filtration apparatus, recrystallization glassware.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 2,6-dichloropyridine in 60 mL of methanol.

-

Addition of Hydrazine: To the stirred solution, add 10 mL of 80% hydrazine hydrate.

-

Reaction: Stir the solution at room temperature for 3 days. Subsequently, heat the mixture to reflux and maintain for 10 days.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the solvent by rotary evaporation.

-

Purification: Take up the residue in a minimal amount of hot methanol and recrystallize by the slow addition of water until turbidity is observed, then allow to cool.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold methanol/water, and dry under vacuum to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazine group (-NHNH₂). The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyridine ring.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching vibrations of the hydrazine group, typically around 3300 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (143.57 g/mol ).

Biological Relevance and Signaling Pathways

This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds that have shown potent biological activities. Notably, its derivatives, such as pyrazolo[1,5-a]pyridines and triazolopyridines, have been identified as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

PI3K/Akt Signaling Pathway

Derivatives of this compound have been developed as inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway

Triazolopyridine derivatives synthesized from this compound have been investigated as inhibitors of Janus kinases (JAKs). The JAK/STAT pathway is essential for cytokine signaling and is implicated in inflammatory and autoimmune diseases, as well as certain cancers.

Caption: Inhibition of the JAK/STAT signaling pathway.

Safety and Handling

-

2,6-Dichloropyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

-

Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer and damage to organs through prolonged or repeated exposure. It is also corrosive and flammable.

-

This compound: Acutely toxic and an irritant.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of this compound from 2,6-dichloropyridine is a fundamental transformation that provides access to a wide range of heterocyclic structures of medicinal interest. While the reaction appears straightforward, careful control of reaction parameters is necessary to achieve optimal yields and purity. The utility of this compound as a scaffold for the development of potent and selective inhibitors of key cellular signaling pathways underscores its importance in modern drug discovery and development. This guide provides a solid foundation for researchers and scientists working in this area.

References

2-Chloro-6-hydrazinopyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloro-6-hydrazinopyridine, a key building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmacological activities.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 5193-03-3 | [1][2][3][4] |

| Molecular Weight | 143.57 g/mol | [1][2][3][5] |

| Molecular Formula | C₅H₆ClN₃ | [3][5] |

| Synonyms | (6-Chloro-2-pyridyl)hydrazine, (6-chloropyridin-2-yl)hydrazine | [2][4] |

Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, owing to its two reactive sites which allow for sequential and regioselective modifications. Its primary applications lie in the construction of fused ring systems and the formation of hydrazones.

Synthesis of Hydrazone Derivatives

The hydrazine moiety of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazone Schiff base ligands. These reactions are fundamental in creating complex, multidentate chelating agents.

A common method for the synthesis of hydrazones involves the reaction of a hydrazine derivative with an aldehyde or ketone. The following is a general procedure:

-

To a solution of the aldehyde or ketone in a suitable solvent (e.g., methanol or ethanol), an equimolar amount of the corresponding hydrazine derivative is added.

-

A few drops of an acid catalyst, such as glacial acetic acid, are often added to the reaction mixture.

-

The mixture is then typically refluxed for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, dried, and purified, often by recrystallization.

Synthesis of Fused Heterocyclic Compounds: Pyrazolo[1,5-a]pyridines

This compound is a key starting material for the synthesis of pyrazolo[1,5-a]pyridines, a class of compounds with recognized biological and pharmacological importance.

The synthesis of pyrazolo[1,5-a]pyridines from 2-aminopyridines (which can be derived from this compound) can be achieved through an oxidative [3+2] cycloaddition with α,β-unsaturated carbonyl compounds.

Signaling Pathway Involvement

Direct signaling pathway involvement for this compound is not extensively documented in publicly available research. However, its derivatives, such as hydrazones, are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6] A related compound, hydralazine, is a potent activator of the Nrf2-ARE signaling pathway, which is crucial in the cellular defense against oxidative stress.[7] This suggests that heterocyclic compounds derived from this compound could potentially interact with various biological pathways, making them interesting candidates for drug discovery and development.

The general synthetic utility of this compound in producing bioactive compounds is illustrated in the following logical diagram.

References

- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Chloro-6-hydrazinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Chloro-6-hydrazinopyridine (CAS No: 5193-03-3), a key building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, offering available spectroscopic data, a proven synthetic protocol, and a visual representation of the synthetic workflow.

Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely published. The following tables present a combination of predicted values and data from analogous compounds to provide a reference point for characterization. Researchers are advised to acquire and interpret their own experimental data for definitive structural confirmation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ¹H NMR | |||

| Pyridine H (position 3/5) | ~6.7-6.9 | Doublet | |

| Pyridine H (position 4) | ~7.4-7.6 | Triplet | |

| -NH- | ~7.8-8.2 (broad) | Singlet | Exchangeable with D₂O |

| -NH₂ | ~4.5-5.0 (broad) | Singlet | Exchangeable with D₂O |

| ¹³C NMR | |||

| C2 (C-Cl) | ~158 | - | |

| C6 (C-N) | ~156 | - | |

| C4 | ~138 | - | |

| C3/C5 | ~108-110 | - |

Note: Predicted values are based on computational models and data from structurally similar compounds such as 2-hydrazinopyridine and (5-chloro-pyridin-2-yl)-hydrazine. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrazine) | 3100-3400 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| C=C and C=N Ring Stretch | 1400-1600 | Strong |

| N-H Bend | 1500-1650 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

Note: The IR spectrum of hydrazinopyridine derivatives is characterized by prominent N-H stretching vibrations from the hydrazine group and a series of characteristic bands from the pyridine ring.[1]

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Monoisotopic Mass | 143.0250249 Da | [2] |

Note: Electrospray ionization (ESI) is a common technique for this class of compounds, which would be expected to show a prominent [M+H]⁺ ion in the mass spectrum.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol

Materials:

-

2,6-dichloropyridine

-

Hydrazine hydrate (80%)

-

Methanol

-

Water

Procedure:

-

Dissolve 2 g of 2,6-dichloropyridine in 60 ml of methanol in a round-bottom flask.

-

Add 10 ml of 80% hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for 3 days.

-

After 3 days, heat the mixture to reflux and maintain for 10 days.

-

Remove the solvent by rotary evaporation.

-

Take up the residue in methanol and remove the solvent again by rotary evaporation.

-

Recrystallize the final product from a methanol/water mixture to yield 0.25 g of this compound.

Synthetic Workflow

The synthesis of this compound from 2,6-dichloropyridine can be visualized as a two-step process involving nucleophilic attack and subsequent workup.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

This compound serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of two reactive sites, the chloro group and the hydrazine moiety, allows for sequential and regioselective modifications. The hydrazine group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazone Schiff base ligands, which are important in the development of polydentate ligands for metal complexes.[1] The chlorine atom can be displaced through nucleophilic substitution, providing another avenue for functionalization. This dual reactivity makes it a valuable scaffold for creating complex molecular architectures for various applications, including the development of novel therapeutic agents and functional materials.

References

The Rising Therapeutic Potential of 2-Chloro-6-hydrazinopyridine Derivatives: A Technical Overview

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant promise of 2-Chloro-6-hydrazinopyridine derivatives as a versatile scaffold for the development of novel therapeutic agents. This technical guide synthesizes current research, highlighting the potent anticancer, antimicrobial, and enzyme-inhibiting activities of these compounds, and provides a resource for researchers, scientists, and drug development professionals.

The unique chemical architecture of this compound, featuring a reactive hydrazine group and a displaceable chlorine atom on a pyridine ring, offers a fertile ground for synthetic modifications, leading to a diverse library of compounds with a wide spectrum of biological activities.[1] The hydrazine moiety readily undergoes condensation reactions to form hydrazones, a class of compounds renowned for their pharmacological properties.[2][3][4]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing the uncontrolled proliferation of cancer cells.[5][6][7]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key metric for assessing potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline Hydrazide-Hydrazone | SH-SY5Y (Neuroblastoma) | 2.9 | [5] |

| Quinoline Hydrazide-Hydrazone | Kelly (Neuroblastoma) | 1.3 | [5] |

| Quinoline Hydrazide-Hydrazone | MCF-7 (Breast Adenocarcinoma) | 14.1 | [5] |

| Quinoline Hydrazide-Hydrazone | MDA-MB-231 (Breast Adenocarcinoma) | 18.8 | [5] |

| Hydrazide-hydrazone derivative (3h) | PC-3 (Prostate Cancer) | 1.32 | |

| Hydrazide-hydrazone derivative (3h) | MCF-7 (Breast Cancer) | 2.99 | |

| Hydrazide-hydrazone derivative (3h) | HT-29 (Colon Cancer) | 1.71 | |

| Copper(II) thiosemicarbazone complex | HL-60 (Leukemia) | 0.03 | [6] |

| Pyrazole acetohydrazide | A2780 (Ovarian Cancer) | 8.14 | [8] |

| Ciminalum–thiazolidinone hybrid (2h) | Various Cancer Cell Lines (Average GI50) | 1.57 | [9] |

Signaling Pathways in Anticancer Action

The anticancer effects of these derivatives are often mediated through the modulation of key signaling pathways that control cell survival and proliferation.

Apoptosis Signaling Pathway:

Many this compound derivatives trigger the intrinsic pathway of apoptosis. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the dismantling of the cell.

Cell Cycle Arrest Signaling Pathway:

These compounds can also induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This prevents the cell from progressing through the division cycle, thereby halting proliferation. A key mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, which block the activity of CDKs, the master regulators of the cell cycle.

Antimicrobial Activity: A New Frontier in Fighting Infections

The emergence of multidrug-resistant pathogens poses a significant global health threat. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, and by measuring the zone of inhibition in agar diffusion assays.

| Compound Type | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2,4-dichloro hydrazone (3a) | Staphylococcus aureus (Ciprofloxacin-resistant) | 25 | 25 | [10] |

| 2,4-dichloro hydrazone (3a) | Campylobacter fetus (Ciprofloxacin-resistant) | 26 | 25 | [10] |

| 2,4-dichloro hydrazone (3b) | Proteus mirabilis (Ciprofloxacin-resistant) | 31 | 12.5 | [10] |

| 2,4-dichloro hydrazone (3b) | Methicillin-resistant Staphylococcus aureus | 27 | 25 | [10] |

| 2-chloro-6-methylquinoline hydrazone | Staphylococcus aureus | - | 3.12 | [11] |

| Hydrazone derivative (1) | Escherichia coli | Moderate Activity | 32-512 | [3] |

| Hydrazone derivative (1) | Candida albicans | Moderate Activity | 32-512 | [3] |

| Hydrazide-hydrazone (5f) | Klebsiella pneumoniae | 19.9 | 2.5 | [12] |

Enzyme Inhibition: Targeting Key Biological Processes

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This opens up avenues for treating a range of diseases, including neurological disorders and cancer.

Quantitative Enzyme Inhibition Activity

The inhibitory potential of these compounds against specific enzymes is quantified by their IC50 values or inhibition constants (Ki).

| Compound Type | Enzyme | IC50 (µM) | Ki (nM) | Reference |

| N-substituted-(p-tolyl)pyridazin-3-one | Acetylcholinesterase (AChE) | - | 20.58 - 53.11 | [1] |

| N-substituted-(p-tolyl)pyridazin-3-one | Butyrylcholinesterase (BChE) | - | 21.84 - 54.41 | [1] |

| N-substituted-(p-tolyl)pyridazin-3-one | Carbonic Anhydrase I (hCA I) | - | 27.45 - 48.22 | [1] |

| N-substituted-(p-tolyl)pyridazin-3-one | Carbonic Anhydrase II (hCA II) | - | 6.02 - 29.32 | [1] |

| (E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazide | Acetylcholinesterase (AChE) | 0.63 | - | [13] |

| (E)‐3‐chloro‐N′‐(1‐(thiophen‐2‐yl)ethylidene)benzohydrazide | Monoamine Oxidase A (MAO-A) | 0.89 | - | [13] |

Experimental Protocols

Standardized and validated experimental protocols are crucial for the reliable evaluation of the biological activities of these novel compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a period of 24 to 72 hours.

-

MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is a standard preliminary test to determine the antimicrobial activity of a compound.

Methodology:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Addition: A known concentration of the test compound is added to each well.

-

Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

-

Zone of Inhibition Measurement: The antimicrobial agent diffuses from the well into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone of inhibition is measured to assess the extent of the antimicrobial activity.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The ease of their synthesis and the tunability of their structure provide a robust platform for the development of new drugs targeting cancer, infectious diseases, and other conditions involving enzymatic dysregulation. Further in-depth studies, including in vivo efficacy, pharmacokinetic profiling, and toxicological assessments, are warranted to translate these promising preclinical findings into clinical applications. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 5193-03-3 | Benchchem [benchchem.com]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discoveryjournals.org [discoveryjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. psecommunity.org [psecommunity.org]

- 13. researchgate.net [researchgate.net]

The Dawn of Hydrazinopyridines: A Literature Review of Their Discovery

For Immediate Release

A comprehensive review of scientific literature reveals the origins of hydrazinopyridines, a class of chemical compounds that have become pivotal in the development of pharmaceuticals and other industrial applications. While a single, definitive "discovery" paper remains elusive, a deep dive into early 20th-century chemical and pharmacological research paints a picture of their emergence from the systematic exploration of heterocyclic chemistry.

The synthesis of the parent compound, 2-hydrazinopyridine, is now a well-established reaction, most commonly achieved by the treatment of 2-chloropyridine with hydrazine hydrate. This straightforward nucleophilic substitution reaction appears to have been considered a routine transformation by the mid-20th century, suggesting its initial discovery likely predates the widespread indexing of chemical literature.

Early Synthetic Explorations

The foundational work on hydrazine chemistry by chemists like Theodor Curtius in the late 19th and early 20th centuries laid the groundwork for the synthesis of a vast array of hydrazine derivatives. While Curtius himself is not directly credited with the synthesis of a simple hydrazinopyridine, his development of methods to create and react hydrazines was instrumental for subsequent discoveries. The broader exploration of pyridine chemistry, driven by the isolation of pyridine from coal tar in the 19th century, led to a surge in the creation of novel pyridine-based molecules. It is within this fertile period of organic synthesis that the first hydrazinopyridines were likely prepared, though perhaps not initially recognized for their biological potential.

Emergence of Biological Interest

The post-World War II era saw a boom in pharmacological research, with a particular focus on finding new therapeutic agents. The structural similarities of hydrazinopyridines to other biologically active molecules, such as antihistamines and vasodilators, made them logical candidates for investigation.

Antihistaminic Potential: The late 1940s and 1950s were a golden age for the discovery of antihistamines. Many of the first-generation antihistamines featured a substituted ethylamine side chain, a structural motif that could be mimicked by derivatives of hydrazinopyridine. Early research on pyridine-containing compounds demonstrated their potential to antagonize the effects of histamine. For instance, a 1948 study in the Journal of Laboratory and Clinical Medicine detailed the pharmacological properties of a new antihistaminic agent containing a pyridine ring, highlighting the interest in this scaffold.[1]

Vasodilatory Properties: The discovery of the vasodilatory effects of hydrazine derivatives, most notably hydralazine, in the mid-20th century spurred investigation into related compounds. The ability of these molecules to relax vascular smooth muscle and lower blood pressure was a significant therapeutic advance. Research from that period explored the structure-activity relationships of various hydrazine derivatives, and it is highly probable that simple hydrazinopyridines were synthesized and tested for similar effects.

While specific quantitative data from these very early studies on simple, unsubstituted hydrazinopyridines is scarce in readily available literature, the foundational knowledge of their synthesis and the burgeoning interest in their potential pharmacological activities during this period set the stage for their later development into a diverse and important class of molecules.

Experimental Protocols of the Era

The experimental protocols for the synthesis and biological evaluation of compounds in the mid-20th century were foundational to modern techniques.

Synthesis of 2-Hydrazinopyridine

The most commonly cited method for the synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.

General Procedure: A mixture of 2-chloropyridine and an excess of hydrazine hydrate is heated, often in a sealed vessel or under reflux, for several hours. The reaction progress would have been monitored by classical methods such as melting point determination of the product or by the disappearance of the starting material. Upon completion, the excess hydrazine and any solvent are removed, typically by distillation. The resulting crude 2-hydrazinopyridine is then purified by methods such as recrystallization from a suitable solvent (e.g., ethanol or ether) or by vacuum distillation.

| Reactant | Molar Ratio | Typical Conditions |

| 2-Chloropyridine | 1 | Heating with excess hydrazine hydrate |

| Hydrazine Hydrate | >3 | Reflux or sealed tube, several hours |

Early In Vitro Biological Assays

Antihistamine Activity: A common early in vitro method for assessing antihistaminic activity was the guinea pig ileum assay. A segment of the guinea pig's small intestine (ileum) is suspended in an organ bath containing a physiological salt solution. The tissue is contracted by the addition of a known concentration of histamine. The test compound is then added to the bath, and its ability to antagonize or prevent the histamine-induced contraction is measured. The concentration of the compound required to reduce the histamine response by 50% (the IC50) would be determined.

Vasodilator Activity: The vasodilatory effects of compounds were often studied using isolated arterial rings, such as from a rabbit or rat aorta. The arterial ring is mounted in an organ bath and pre-contracted with an agent like norepinephrine or potassium chloride. The test compound is then added, and the degree of relaxation of the arterial ring is measured. This provides an indication of the compound's ability to act directly on vascular smooth muscle.

Logical Workflow of Discovery

The discovery of hydrazinopyridines can be visualized as a logical progression from fundamental chemical synthesis to the exploration of biological activity.

Figure 1. Logical workflow of the discovery and development of hydrazinopyridines.

This historical perspective underscores that the discovery of hydrazinopyridines was not a singular event but rather an outcome of the systematic and persistent efforts of chemists and pharmacologists in the 20th century, building upon foundational principles of organic chemistry to create molecules with significant therapeutic potential.

References

safety and handling precautions for 2-Chloro-6-hydrazinopyridine

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic building block utilized in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.[1] Its utility stems from two reactive sites: a nucleophilic hydrazine group and a chlorine atom susceptible to nucleophilic substitution.[1] However, this reactivity also necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, physical and chemical properties, and toxicological information for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system.[2] It is harmful if swallowed and may be toxic in contact with the skin.[3] All personnel handling this compound must be fully aware of its potential hazards, which are summarized in the Globally Harmonized System (GHS) classification table below.

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301: Toxic if swallowed[3][4] H302: Harmful if swallowed[3][5] | |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[3][6] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3][5] | |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage[3][4] H319: Causes serious eye irritation[2][5] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 3.1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃ | [3][4][7] |

| Molecular Weight | 143.57 g/mol | [1][3][4] |

| Appearance | Light yellow to Brown powder to crystal | [5] |

| Melting Point | 118.0 to 122.0 °C | [5] |

| Purity | >98.0% (GC) | [2][5] |

| CAS Number | 5193-03-3 | [1][2][4] |

| Storage Temperature | Room Temperature (Recommended in a cool, dry, dark place, <15°C) | [5] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure risk and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| Equipment | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][8] Contaminated work clothing should not be allowed out of the workplace.[6] |

| Respiratory Protection | Use only outdoors or in a well-ventilated area.[2][8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] |

| Hand Washing | Wash hands and any exposed skin thoroughly after handling.[2][6][8] |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[2]

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8]

-

General Hygiene: Do not eat, drink, or smoke when using this product.[2][6]

Storage Conditions

-

Store in a tightly-closed container.[2]

-

Keep in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

-

Keep away from heat and sources of ignition.[2]

Emergency Procedures

Immediate and appropriate response is crucial in the event of an accidental exposure or spill.

Table 5.1: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

-

Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[2][8]

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2]

-

Environmental Precautions: Do not let the product enter drains, waterways, or soil.[2]

-

Containment and Cleanup: Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. Consult local regulations for disposal.[2]

Reactivity and Stability

-

Chemical Stability: Stable under normal conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

-

Hazardous Decomposition Products: Combustion or thermal decomposition may produce carbon oxides, hydrogen chloride, and nitrogen oxides.[2]

Experimental Protocols

This compound is a key precursor for synthesizing hydrazone derivatives through condensation reactions.[1]

Representative Protocol: Synthesis of a Hydrazone Derivative

This protocol describes a general method for the condensation reaction between this compound and an aldehyde.

Objective: To synthesize a hydrazone via the reaction of this compound with a selected aldehyde (e.g., benzaldehyde).

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Add the selected aldehyde (1.0-1.1 equivalents) to the solution.

-

Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture. This can accelerate the reaction.

-

Equip the flask with a reflux condenser and begin stirring the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Safety Note: This entire procedure must be conducted in a well-ventilated fume hood while wearing all appropriate PPE.

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

References

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alcrut.com [alcrut.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazone synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-hydrazinopyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-hydrazinopyridine, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility insights derived from its synthetic and purification procedures. Furthermore, it outlines detailed experimental protocols for determining the solubility of organic compounds, which can be applied to this compound. This guide also includes a visualization of its synthesis workflow to provide a broader context for its handling and use.

Introduction

This compound is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its utility as a precursor for various biologically active molecules, including potential anticancer and antimalarial agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide aims to collate available information on the solubility of this compound and provide standardized protocols for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [2][3][4] |

| Molecular Weight | 143.57 g/mol | [2][3][4] |

| Appearance | Light yellow to brown powder/crystal | [5] |

| Melting Point | 118.0 to 122.0 °C | [5] |

| CAS Number | 5193-03-3 | [3][4] |

Solubility Profile

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

Qualitative Solubility Insights

Based on documented synthesis and purification procedures, the following qualitative inferences about the solubility of this compound can be made:

-

Methanol: The compound is soluble in methanol, as it is used as a solvent in its synthesis and for recrystallization.[6] The process of recrystallization from a methanol/water mixture implies that its solubility in methanol is significant and temperature-dependent (i.e., more soluble at higher temperatures).

-

Water: Its recrystallization from a methanol/water mixture suggests that this compound has lower solubility in water compared to methanol.

-

Ethyl Acetate: Ethyl acetate is used for extraction during the synthesis of related hydrazinopyridines, suggesting that this compound is likely to be soluble in this solvent.[5]

-

Dimethyl Sulfoxide (DMSO): As a powerful and versatile polar aprotic solvent, DMSO is known to dissolve a wide range of organic compounds and is often used as a co-solvent.[7][8] It is highly probable that this compound exhibits good solubility in DMSO.

A summary of the qualitative solubility is provided in the table below.

| Solvent | Qualitative Solubility | Rationale |

| Methanol | Soluble | Used as a reaction and recrystallization solvent.[6] |

| Water | Sparingly Soluble | Used as an anti-solvent in recrystallization. |

| Ethyl Acetate | Likely Soluble | Used for extraction in related syntheses.[5] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | General high solvency for organic compounds.[7][8] |

| Acetone | Information Not Available | - |

| Dichloromethane | Information Not Available | - |

| N,N-Dimethylformamide (DMF) | Information Not Available | - |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocols can be adapted for this compound.

Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant liquid using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed container.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/100 mL or mg/mL).

-

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and smaller-scale solubility determination.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Phase Separation:

-

Separate the solid and liquid phases as described in the gravimetric method (Step 2).

-

-

Sample Preparation for HPLC:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the HPLC detector.

-

-

HPLC Analysis:

-

Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve prepared with standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Synthesis Workflow of this compound

Understanding the synthesis of this compound provides context for its handling and potential impurities, which can influence solubility. The primary synthetic route involves the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichloropyridine with hydrazine.

Caption: Synthesis workflow for this compound.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. scribd.com [scribd.com]

- 4. This compound 5193-03-3 [sigmaaldrich.com]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Chloro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinopyridine is a versatile bifunctional reagent widely employed in synthetic and medicinal chemistry. Its strategic importance stems from the differential reactivity of its two key functional groups: a nucleophilic hydrazine moiety and a chloro-substituted pyridine ring susceptible to nucleophilic aromatic substitution. This technical guide provides a comprehensive exploration of the reactivity of the hydrazine group, a critical component in the construction of diverse heterocyclic scaffolds. The guide details the core reactions of the hydrazine group, including condensation, cyclocondensation, acylation, and alkylation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their drug discovery and development endeavors.

Introduction

The unique architecture of this compound, featuring a potent nucleophilic hydrazine group and a replaceable chloro atom on an electron-deficient pyridine ring, renders it a valuable building block for the synthesis of a multitude of heterocyclic compounds. The hydrazine moiety, in particular, serves as a linchpin for the formation of various nitrogen-containing ring systems, many of which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets.[1] This guide focuses on the chemical transformations of the hydrazine group, providing a detailed understanding of its reactivity and synthetic utility.

Core Reactivity of the Hydrazine Group

The hydrazine group in this compound is a potent nucleophile and readily participates in a variety of chemical reactions.[1] Its reactivity is centered around the lone pairs of electrons on the two adjacent nitrogen atoms, making it susceptible to reactions with electrophiles. The principal reactions of the hydrazine group are categorized as condensation, cyclocondensation, acylation, and alkylation.

Condensation Reactions with Carbonyl Compounds

The most characteristic reaction of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental for creating complex, multidentate chelating agents and serves as a precursor for further cyclization reactions.[1]

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by dehydration to yield the stable hydrazone product.

Caption: General pathway for hydrazone formation from this compound.

Quantitative Data for Hydrazone Formation

| Reactant (Aldehyde/Ketone) | Solvent | Catalyst | Time | Yield (%) | Reference |

| Benzaldehyde | Ethanol | Acetic acid (catalytic) | 3-4 h | High | [2] |

| Substituted aromatic aldehydes | Ethanol | - | - | 82-99 | [3] |

| 5-(4-nitrophenyl)-2-furaldehyde | Mechanochemical (grinding) | - | 90 min | 80-95 | [4] |

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-6-chloropyridin-2-yl)hydrazide [3]

-

A mixture of 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in absolute ethanol (30 mL).

-

Two to three drops of glacial acetic acid are added to the solution.

-

The reaction mixture is refluxed for a period of 4-6 hours.

-

After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone.

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds

A synthetically powerful application of the hydrazine group in this compound is its cyclocondensation with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to form pyrazole-containing fused heterocyclic systems. These pyrazolo[3,4-b]pyridine scaffolds are of significant interest in drug discovery.

The reaction mechanism involves a sequential condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is influenced by the relative reactivity of the two carbonyl groups.

Caption: A typical experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis

| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| Ethyl acetoacetate | Ethanol | Nano-ZnO | - | - | 95 | [5] |

| 2,4-pentanedione | Ethanol | - | Reflux | 3 h | 92 | [6] |

| Unsaturated ketones | - | ZrCl4 | - | - | 13-28 | [7] |

Experimental Protocol: One-pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [8]

-

A mixture of a 5-aminopyrazole (2 mmol) and a 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (2 mmol) is heated under solvent-free conditions.

-

After the initial reaction, the intermediate is dissolved in DMSO.

-

Potassium tert-butoxide (1.5 equivalents) is added, and the mixture is heated to 150 °C for 1.5 hours.

-

After cooling, the reaction mixture is worked up to isolate the 4-arylpyrazolo[3,4-b]pyridin-6-one product.

Acylation Reactions

The hydrazine group of this compound can be acylated using various acylating agents such as acid chlorides and acid anhydrides. This reaction typically occurs at the terminal, more nucleophilic nitrogen atom. Acylation is a useful method for introducing carbonyl functionalities and for the synthesis of precursors for other heterocyclic systems.

Caption: General representation of the acylation of the hydrazine group.

Quantitative Data for Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Acid chlorides | NaOH | - | -10 °C | 5-10 min | 95-98 | [9] |

| Acetic acid | PdCl2 | - | - | - | Good | [10] |

Experimental Protocol: General Procedure for Acylation with Acid Chlorides [9]

-

Hydrazine hydrate is reacted with an acid chloride in the presence of sodium hydroxide at -10 °C.

-

The reaction is typically rapid, affording the corresponding hydrazide in high yield within 5-10 minutes.

-

The product is isolated through standard work-up procedures.

Alkylation Reactions

Alkylation of the hydrazine moiety in this compound can be achieved using alkyl halides. The reaction can lead to mono- or di-alkylated products, and controlling the regioselectivity can be challenging. The use of strong bases like n-butyllithium can facilitate the formation of a nitrogen dianion, allowing for more controlled and selective alkylation.[11][12]

Caption: A general workflow for the selective N-alkylation of a hydrazine derivative.[2]

Quantitative Data for Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Alkyl halides | n-BuLi | THF | -78 °C to RT | 3 h - 4 days | - | [11] |

| 1-(chloromethyl)-4-methoxybenzene | K2CO3 | DMF | RT | Overnight | 52-72 | [5] |

Experimental Protocol: Selective Mono-alkylation of a Protected Hydrazine [11]

-

Metalation of a Boc-protected hydrazine is conducted in THF at -78 °C with 2 equivalents of n-butyllithium to form a dianion.

-

One equivalent of the alkyl halide is then added at room temperature.

-

The reaction is monitored by TLC, with mono-alkylated products typically forming within 2 hours.

-

The reaction is worked up to isolate the selectively mono-alkylated product.

Spectroscopic Characterization

The products derived from the reactions of the hydrazine group of this compound are typically characterized by a suite of spectroscopic techniques.

Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals for the pyridine ring protons, and characteristic shifts for the N-H protons of the hydrazine or hydrazone moiety. For acylated and alkylated derivatives, new signals corresponding to the introduced groups will be present.[3][13] |

| ¹³C NMR | Resonances for the pyridine ring carbons, with the carbon bearing the chloro group appearing at a characteristic chemical shift. The carbonyl carbon of acylated derivatives and the new alkyl carbons of alkylated products will also be observable.[3][13] |

| IR Spectroscopy | N-H stretching vibrations in the 3100-3400 cm⁻¹ region are indicative of the hydrazine group. The C=N stretching of a hydrazone is also a key diagnostic peak. The C-Cl stretch appears in the lower frequency region.[3][13] |

| Mass Spectrometry | Provides the molecular weight of the synthesized compound, confirming the success of the reaction. |

Conclusion

The hydrazine group of this compound is a highly reactive and synthetically valuable functional group. Its ability to readily undergo condensation, cyclocondensation, acylation, and alkylation reactions provides access to a vast array of complex heterocyclic molecules. The dual reactivity of the parent molecule, combining the nucleophilicity of the hydrazine with the electrophilic nature of the chloro-substituted pyridine ring, makes it a powerful tool for the generation of molecular diversity in drug discovery and materials science. A thorough understanding of the reactivity, reaction conditions, and mechanistic pathways detailed in this guide will enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. This compound | 5193-03-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. d-nb.info [d-nb.info]

- 12. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 13. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydrazinopyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring both a highly nucleophilic hydrazine moiety and an electrophilic chloropyridine core, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazolopyridines, and other fused ring systems, many of which are privileged scaffolds in drug discovery. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts: Electrophilicity and Nucleophilicity

In this compound, the electronic properties of the pyridine ring and the inherent nature of the substituent groups define its reactivity.

-

Nucleophilic Site: The primary nucleophilic center is the hydrazine group (-NHNH₂). The lone pair of electrons on the terminal nitrogen atom is readily available for donation, making it a potent nucleophile. This site is the key to forming new carbon-nitrogen and nitrogen-nitrogen bonds.

-

Electrophilic Site: The principal electrophilic center is the carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. The electron-withdrawing nature of both the pyridine ring nitrogen and the chlorine atom creates a partial positive charge on this carbon, making it susceptible to attack by nucleophiles.

Quantitative Analysis of Reactivity

While specific kinetic data for every reaction of this compound is not exhaustively documented, a quantitative understanding can be derived from studies on analogous systems.

Electrophilic Site Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the C2 carbon towards nucleophilic attack is a key feature of this compound. The rate of SNAr reactions on halopyridines is highly dependent on the nature of the halogen.

| Halogen at C2 | Relative Reactivity in SNAr | Comments |

| Fluorine | Higher | The high electronegativity of fluorine strongly polarizes the C-F bond, increasing the electrophilicity of the C2 carbon. |

| Chlorine | Moderate | This compound exhibits a good balance of reactivity and stability, making it a versatile synthetic precursor. |

| Bromine | Lower | While the C-Br bond is weaker, it is less polarized than the C-Cl bond, generally leading to slower SNAr reactions. |

Table 1: Relative reactivity of 2-halopyridines in SNAr reactions.

Furthermore, a study on the reaction of 2-chloropyridine with benzyl alkoxide provides a concrete rate constant, offering a quantitative measure of the electrophilicity of the pyridine core.

| Reaction | Rate Constant (k) | Conditions |

| 2-chloropyridine + Benzyl alkoxide | 3.70 x 10⁻⁴ s⁻¹ | Methanol, 80°C |

Table 2: Absolute rate constant for a representative SNAr reaction.

Nucleophilic Site Reactivity: Hydrazone Formation

The nucleophilicity of the hydrazine group is evident in its rapid reaction with carbonyl compounds to form hydrazones. The rate of this reaction is influenced by the electronic properties of both the hydrazine and the carbonyl compound, as well as the reaction pH. Studies on substituted hydrazines have shown that electron-donating groups on the hydrazine can increase its nucleophilicity, while electron-withdrawing groups decrease it.

Kinetic studies on the formation of hydrazones from various aldehydes and ketones with phenylhydrazine at pH 7.4 have yielded second-order rate constants in the range of 2–20 M⁻¹s⁻¹.[1] While a specific rate constant for this compound is not available, the presence of the electron-withdrawing chloropyridine ring would be expected to slightly decrease the nucleophilicity of the hydrazine group compared to unsubstituted phenylhydrazine. However, it remains a highly reactive nucleophile.

Reaction Mechanisms and Visualizations

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The substitution of the chlorine atom proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Hydrazone Formation at the Hydrazine Moiety

The reaction of the nucleophilic hydrazine with a ketone or aldehyde proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form the stable hydrazone.

Caption: Mechanism of Hydrazone Formation.

Knorr Pyrazole Synthesis